![molecular formula C13H15NO B182482 螺[环己烷-1,3'-吲哚]-2'-酮 CAS No. 4933-14-6](/img/structure/B182482.png)
螺[环己烷-1,3'-吲哚]-2'-酮
描述
Spiro[cyclohexane-1,3’-indolin]-2’-one is a compound that has at least two molecular rings with only one common atom . This compound is an important structural motif for many bioactive natural products as well as for medicinal agents .
Synthesis Analysis
Spiro[cyclohexane-1,3’-indolin]-2’-one can be synthesized through various methods. One method involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides in one pot with a short reaction time . Another method involves organocatalytic reactions of 3-olefinic oxindoles and pentane-1,5-dial .Molecular Structure Analysis
The molecular structure of Spiro[cyclohexane-1,3’-indolin]-2’-one is characterized by X-ray single crystallography and several spectroscopy methods such as infra-red (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR) spectroscopy, and carbon 13 NMR (13C-NMR) spectroscopy .Chemical Reactions Analysis
Spiro[cyclohexane-1,3’-indolin]-2’-one can undergo various chemical reactions. For instance, it can participate in Diels−Alder reactions between various dienes and 3-methyleneindolinones . It can also undergo organocatalytic Michael/Aldol cascade reactions involving 3-olefinic oxindole and pentane-1,5-dial .科学研究应用
合成方法和化学性质
- 非对映选择性合成:在离子液体 [Bmim]Br 中使用 HOAc 介导的多米诺反应,开发了一种高效的合成螺[环己烷-1,3'-吲哚]-3-烯-2'-酮的方案,展示了非对映选择性 (Yang, Sun, & Yan, 2018).
- 新的合成途径:建立了一种新颖的合成螺[环己烷-1,3'-吲哚]-2',4-二酮的方法,涉及多个步骤,并生成转化为螺[环己xa-2,5-二烯-1,3'-吲哚]-2',4-二酮的衍生物 (Beccalli, Clerici, & Gelmi, 2003).
- 简便的合成方法:通过氧化 N-芳基-N-甲基-2-氧代环己烷-1-甲酰胺,有效合成了螺[环己烷-1,3'-吲哚]-2,2'-二酮,表明它们在天然产物的全合成中具有潜力 (Katayama & Nishino, 2019).
在天然产物合成中的应用
- 基于锰(III)的氧化环化:该方法用于合成螺吲哚酮,显示了其高效生成所需螺[环烷-1,3'-吲哚]-2,2'-二酮的高产率。该方法的多功能性在于容易转化 1'-甲基螺[环己烷-1,3'-吲哚]-2,2'-二酮的羰基官能团 (Katayama & Nishino, 2019).
高级有机合成技术
- 无催化剂环丙烷化:展示了高度非对映选择性反应,用乙基重氮乙酸酯环丙烷化取代的 3-亚甲基吲哚-2-酮,在没有任何催化剂的情况下生成螺[环丙烷-1,3'-吲哚]-2'-酮 (Maurya et al., 2014).
多组分转化和反应
- 明矾催化的合成:利用明矾 (KAl(SO4)2·12H2O) 作为催化剂,开发了一种简单有效的方法,用于在离子液体介质中合成功能化的螺[色满[2,3-d]嘧啶-5,3'-吲哚]-四酮 (Moghaddam et al., 2012).
- 抗衡离子协同有机催化:该方法能够有效构建手性螺[环己烷-1,3'-吲哚]-2',3-二酮,利用基于辛可纳的手性伯胺和 BINOL-磷酸,展示了创建新型手性分子的潜力 (Lan et al., 2011).
医学中的潜在应用
- 抗癌活性:合成了螺[环丙烷-1,3'-吲哚]-2'-酮的库,并评估了它们对各种人类癌细胞系的抗癌活性,一些化合物显示出有希望的结果 (Reddy et al., 2015).
属性
IUPAC Name |
spiro[1H-indole-3,1'-cyclohexane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-13(8-4-1-5-9-13)10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHRWZOIAVWPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512368 | |
| Record name | Spiro[cyclohexane-1,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[cyclohexane-1,3'-indolin]-2'-one | |
CAS RN |
4933-14-6 | |
| Record name | Spiro[cyclohexane-1,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


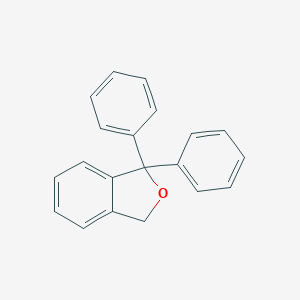
![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)
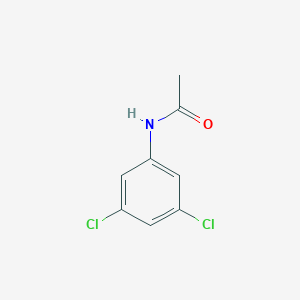
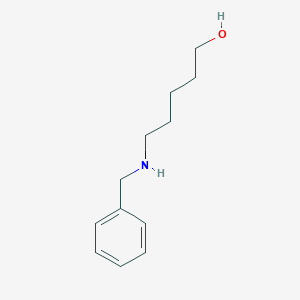
![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)
![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)
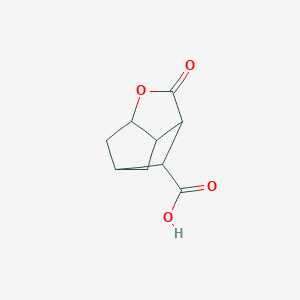
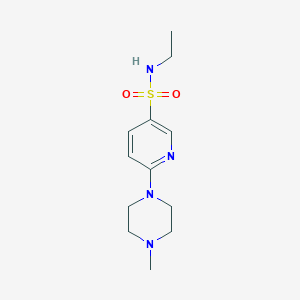
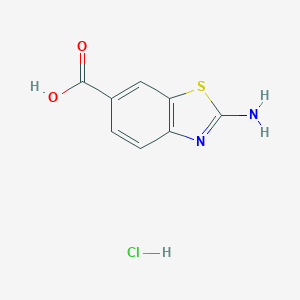
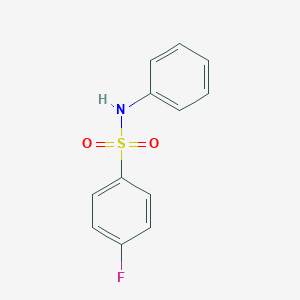
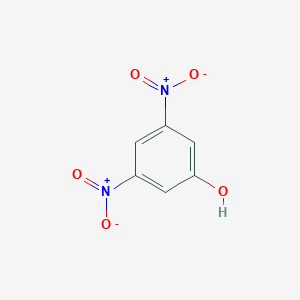
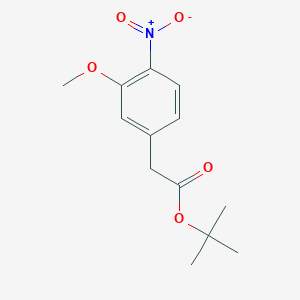
![6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B182419.png)
